An In-depth Technical Guide to (3-Chloro-2-methoxyphenyl)boronic acid (CAS: 179898-50-1)
An In-depth Technical Guide to (3-Chloro-2-methoxyphenyl)boronic acid (CAS: 179898-50-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Chloro-2-methoxyphenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and explores its application in the synthesis of targeted therapeutics, including kinase inhibitors.
Core Compound Data
(3-Chloro-2-methoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a key building block in cross-coupling reactions. Its structural features, a chlorine atom and a methoxy group ortho to the boronic acid moiety, offer unique steric and electronic properties that are leveraged in the synthesis of complex organic molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties for (3-Chloro-2-methoxyphenyl)boronic acid is presented in the table below. It is typically a white to off-white solid with limited solubility in water but better solubility in organic solvents like DMSO and methanol.
| Property | Value | Reference |
| CAS Number | 179898-50-1 | [1][2] |
| Molecular Formula | C₇H₈BClO₃ | [1][2] |
| Molecular Weight | 186.40 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >95.0% (typically >97-98%) | [1][4] |
| Boiling Point | 356.9 ± 52.0 °C at 760 mmHg (Predicted) | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Note: Some properties, such as the boiling point, are predicted values and may not have been experimentally determined.
Safety Information
(3-Chloro-2-methoxyphenyl)boronic acid is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
General Synthetic Workflow
The following diagram illustrates a plausible synthetic route for (3-Chloro-2-methoxyphenyl)boronic acid, based on established methods for analogous compounds.
Caption: General synthetic workflow for (3-Chloro-2-methoxyphenyl)boronic acid.
Experimental Protocols
(3-Chloro-2-methoxyphenyl)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling for the Synthesis of a PIP4K2A Inhibitor
A documented application of (3-Chloro-2-methoxyphenyl)boronic acid is in the synthesis of a potent and selective inhibitor of the kinase PIP4K2A.[6] The following protocol is adapted from the supplementary information of the cited study.
Reaction Scheme:
(R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide + (3-Chloro-2-methoxyphenyl)boronic acid → (R)-2-(4-(tert-butylcarbamoyl)-5-(3-chloro-2-methoxyphenyl)-2-methylpyridin-3-ylamino)butanamide
Reagents and Materials:
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(R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide
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(3-Chloro-2-methoxyphenyl)boronic acid (CAS: 179898-50-1)
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XPhos Pd G2 (Palladium precatalyst)
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Potassium phosphate (K₃PO₄)
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Tetrahydrofuran (THF), anhydrous
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Water, degassed
Procedure:
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To a reaction vial, add (R)-2-(5-bromo-4-(tert-butylcarbamoyl)-2-methylpyridin-3-ylamino)butanamide (1 equivalent).
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Add (3-Chloro-2-methoxyphenyl)boronic acid (1.2 equivalents).
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Add potassium phosphate (3 equivalents).
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Add XPhos Pd G2 (0.1 equivalents).
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The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
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Add anhydrous tetrahydrofuran and degassed water to the reaction mixture.
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The reaction is stirred at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by LC-MS.
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Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.
Analytical Data for the Product:
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LC-MS (basic conditions): tR = 1.25 min. MS (ESI+): m/z = 472.5 [M + H]⁺.[6]
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¹H NMR (400 MHz, DMSO-d₆): δ = 9.26 (s, 1H, pyridine), 8.67 (d, J = 5.83 Hz, 1H, pyridine), 8.38 (d, J = 5.58 Hz, 1H, pyridine).[7]
Experimental Workflow Diagram
The following diagram outlines the key steps in the Suzuki-Miyaura coupling protocol described above.
Caption: Workflow for Suzuki-Miyaura coupling using (3-Chloro-2-methoxyphenyl)boronic acid.
Applications in Drug Discovery: Targeting the PIP4K2A Signaling Pathway
(3-Chloro-2-methoxyphenyl)boronic acid has been utilized as a key intermediate in the synthesis of selective inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type II Alpha (PIP4K2A).[6] This kinase is implicated in cancer, particularly in tumors with a p53-deficient background.
The PIP4K2A Signaling Pathway in p53-Deficient Cancer
PIP4K2A is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to produce phosphatidylinositol-4,5-bisphosphate (PI(4,5)P₂). The tumor suppressor protein p53 plays a critical role in regulating cellular stress responses. In p53-deficient tumors, cancer cells often exhibit altered metabolism and increased vulnerability to certain therapeutic interventions. Inhibition of PIP4K2A has been shown to be synthetically lethal with p53 deficiency, leading to an increase in reactive oxygen species (ROS), cellular senescence, and ultimately, tumor growth inhibition.[7] Therefore, targeting PIP4K2A represents a promising therapeutic strategy for p53-mutant/null cancers.
Signaling Pathway Diagram
The diagram below illustrates the simplified signaling pathway involving PIP4K2A and the therapeutic intervention with an inhibitor synthesized using (3-Chloro-2-methoxyphenyl)boronic acid.
Caption: Simplified PIP4K2A signaling pathway in p53-deficient cancer and the point of inhibition.
Conclusion
(3-Chloro-2-methoxyphenyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutics. Its utility in Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of potent kinase inhibitors targeting the PIP4K2A pathway, which holds promise for the treatment of p53-deficient cancers. This guide provides essential technical information to aid researchers and drug development professionals in the effective application of this important chemical reagent.
References
- 1. (3-Chloro-2-methoxyphenyl)boronic acid | 179898-50-1 [sigmaaldrich.com]
- 2. Exploring new mechanisms in cancer molecular pathways and pathogenic cell transformation: PIP4K2A as a prognostic marker and therapeutic target in cutaneous malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iodochem.com [iodochem.com]
- 4. PIP4K2A as a negative regulator of PI3K in PTEN-deficient glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. What are PIP4K2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Depletion of a Putatively Druggable Class of Phosphatidylinositol Kinases Inhibits Growth of p53-Null Tumors - PMC [pmc.ncbi.nlm.nih.gov]


